molecular formula C22H28N2O2 B3597627 [4-(2-ETHOXYPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

[4-(2-ETHOXYPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE

Cat. No.: B3597627
M. Wt: 352.5 g/mol
InChI Key: IMIIDINORWELFX-UHFFFAOYSA-N
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Description

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE is a chemical compound with the molecular formula C22H28N2O2 and a molecular weight of 352.46992 . This compound is known for its unique structure, which includes an ethoxyphenyl group and a propylphenyl group connected through a piperazine ring.

Preparation Methods

The synthesis of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE typically involves the reaction of 4-(2-ethoxyphenyl)piperazine with 4-propylbenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography .

Chemical Reactions Analysis

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE undergoes various chemical reactions, including:

Scientific Research Applications

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE has various applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE can be compared with other similar compounds, such as:

By understanding the unique features and applications of 4-(2-ETHOXYPHENYL)PIPERAZINOMETHANONE, researchers can better utilize this compound in various scientific and industrial fields.

Properties

IUPAC Name

[4-(2-ethoxyphenyl)piperazin-1-yl]-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O2/c1-3-7-18-10-12-19(13-11-18)22(25)24-16-14-23(15-17-24)20-8-5-6-9-21(20)26-4-2/h5-6,8-13H,3-4,7,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMIIDINORWELFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(2-ETHOXYPHENYL)PIPERAZINO](4-PROPYLPHENYL)METHANONE
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